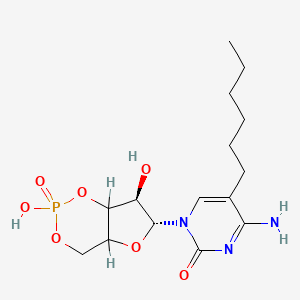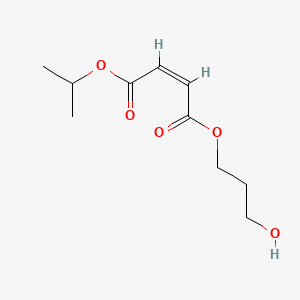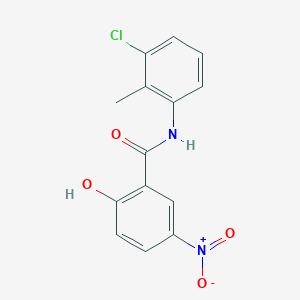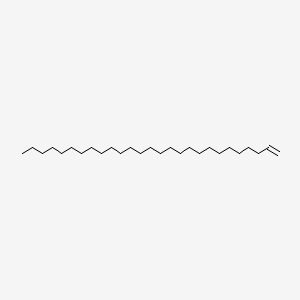
Benz(a)anthracene-8-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benz(a)anthracene-8-methanol is a derivative of benz(a)anthracene, a polycyclic aromatic hydrocarbon (PAH) known for its complex structure consisting of four fused benzene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benz(a)anthracene-8-methanol typically involves the functionalization of benz(a)anthracene. One common method is the hydroxylation of benz(a)anthracene using reagents such as osmium tetroxide (OsO4) followed by reduction with sodium borohydride (NaBH4). This process yields this compound with high specificity.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroxylation processes using catalytic systems to ensure efficiency and yield. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions: Benz(a)anthracene-8-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form benz(a)anthracene-8-aldehyde or benz(a)anthracene-8-carboxylic acid.
Reduction: The compound can be reduced to form benz(a)anthracene-8-methane.
Substitution: Electrophilic aromatic substitution reactions can occur at different positions on the benz(a)anthracene ring system.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Benz(a)anthracene-8-aldehyde, benz(a)anthracene-8-carboxylic acid.
Reduction: Benz(a)anthracene-8-methane.
Substitution: Various substituted benz(a)anthracene derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Benz(a)anthracene-8-methanol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying PAH behavior.
Biology: Investigated for its interactions with biological macromolecules, including DNA and proteins, due to its structural similarity to other biologically active PAHs.
Medicine: Explored for its potential role in drug development, particularly in cancer research, given the carcinogenic nature of its parent compound, benz(a)anthracene.
Industry: Utilized in the development of advanced materials, including organic semiconductors and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of benz(a)anthracene-8-methanol involves its interaction with cellular components. It can intercalate into DNA, disrupting normal cellular processes and potentially leading to mutagenesis and carcinogenesis. The compound’s hydroxyl group allows for further metabolic activation, forming reactive intermediates that can bind covalently to DNA and proteins, leading to cellular damage.
Comparación Con Compuestos Similares
Benz(a)anthracene: The parent compound, known for its carcinogenic properties.
Benzo(a)pyrene: Another PAH with a similar structure and higher carcinogenic potential.
Chrysene: A PAH with four fused benzene rings, similar in structure but with different biological activities.
Uniqueness: Benz(a)anthracene-8-methanol is unique due to the presence of the hydroxyl group at the 8-position, which imparts distinct chemical reactivity and biological interactions compared to its parent compound and other similar PAHs
Propiedades
Número CAS |
72533-44-9 |
|---|---|
Fórmula molecular |
C19H14O |
Peso molecular |
258.3 g/mol |
Nombre IUPAC |
benzo[a]anthracen-8-ylmethanol |
InChI |
InChI=1S/C19H14O/c20-12-16-6-3-5-14-11-19-15(10-18(14)16)9-8-13-4-1-2-7-17(13)19/h1-11,20H,12H2 |
Clave InChI |
ZUEZPIWPVGHNDI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC=C(C4=C3)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


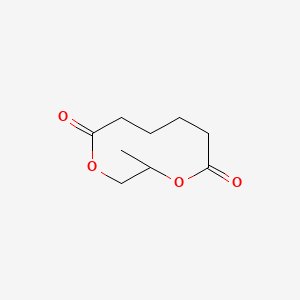
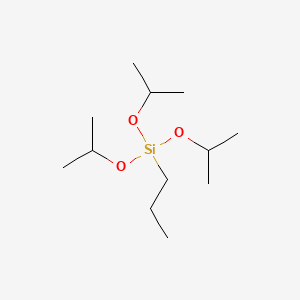

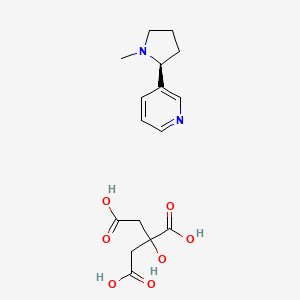


![(R)-8-chloro-1,2-dimethyl-3,4-dihydro-1H-pyrimido[1,6-a]pyrimidin-6(2H)-one](/img/structure/B12644782.png)
![Phenol, 2-[1-[[6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-1-naphthalenyl]Methyl]ethenyl]-](/img/structure/B12644788.png)
